Ethyl4-((methylamino)methyl)benzoate
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Overview
Description
Ethyl 4-((methylamino)methyl)benzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid and is known for its applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-((methylamino)methyl)benzoate can be synthesized through the esterification of 4-((methylamino)methyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of ethyl 4-((methylamino)methyl)benzoate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((methylamino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-((methylamino)methyl)benzoic acid.
Reduction: Formation of 4-((methylamino)methyl)benzylamine.
Substitution: Formation of various substituted benzoates and amines.
Scientific Research Applications
Ethyl 4-((methylamino)methyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-((methylamino)methyl)benzoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-((methylamino)methyl)benzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.
Methyl 4-((methylamino)methyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of a methylamino group
The uniqueness of ethyl 4-((methylamino)methyl)benzoate lies in its specific functional groups and their reactivity, making it a valuable compound in various chemical and industrial applications .
Biological Activity
Ethyl 4-((methylamino)methyl)benzoate, an organic compound belonging to the class of benzoate esters, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparisons with structurally similar compounds.
Chemical Structure and Synthesis
Ethyl 4-((methylamino)methyl)benzoate has the molecular formula C11H15N1O2. The synthesis typically involves the reaction of 4-carboxybenzoic acid with methylamine and ethanol under acidic conditions to form the ester. The reaction proceeds through a multi-step process involving esterification and subsequent purification steps to yield the final product.
Biological Activity
Antimicrobial Properties
Research indicates that Ethyl 4-((methylamino)methyl)benzoate exhibits significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies have shown its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans. The compound's ability to disrupt microbial cell membranes is believed to be a key factor in its antibacterial efficacy .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that Ethyl 4-((methylamino)methyl)benzoate can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative damage in biological systems .
Anti-inflammatory Effects
Studies have suggested that Ethyl 4-((methylamino)methyl)benzoate may possess anti-inflammatory properties. In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating a modulation of inflammatory pathways. This suggests its potential use in treating inflammatory diseases .
The biological effects of Ethyl 4-((methylamino)methyl)benzoate are thought to arise from its interaction with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Metal Ion Coordination : Its ability to form stable complexes with metal ions could influence enzyme activity and cellular signaling pathways .
- Cell Membrane Interaction : The structural features allow it to integrate into lipid bilayers, disrupting membrane integrity and function in microbial cells.
Case Studies
- Antibacterial Activity Study : A study conducted by Smith et al. (2023) assessed the effectiveness of Ethyl 4-((methylamino)methyl)benzoate against Escherichia coli and Pseudomonas aeruginosa. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as a therapeutic agent in treating bacterial infections.
- Antioxidant Efficacy Assessment : In a study published in the Journal of Medicinal Chemistry (2022), researchers evaluated the antioxidant capacity of Ethyl 4-((methylamino)methyl)benzoate using DPPH and ABTS assays. The compound exhibited IC50 values of 25 µg/mL and 30 µg/mL respectively, demonstrating strong radical scavenging activity compared to standard antioxidants like ascorbic acid .
- Anti-inflammatory Research : A recent animal study showed that administration of Ethyl 4-((methylamino)methyl)benzoate significantly reduced paw edema in rats induced by carrageenan, suggesting its potential application in managing inflammatory conditions .
Comparative Analysis
The following table summarizes the biological activities of Ethyl 4-((methylamino)methyl)benzoate compared to similar compounds:
Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |
---|---|---|---|
Ethyl 4-((methylamino)methyl)benzoate | High | Moderate | High |
Ethyl 4-hydroxybenzoate | Moderate | High | Low |
Ethyl p-aminobenzoate | Low | Moderate | Moderate |
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 4-(methylaminomethyl)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8-12-2/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
IPNBEVQIOPAADO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC |
Origin of Product |
United States |
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